molecular formula C16H28Cl2N2O2 B5433967 N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5433967
M. Wt: 351.3 g/mol
InChI Key: KEVMIHFBRPACLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire, causing significant distress and interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system, increasing sexual desire and decreasing sexual inhibition.

Mechanism of Action

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. The drug also modulates the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of sexual desire and arousal. This compound increases the levels of these neurotransmitters, leading to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
This compound acts on the central nervous system, modulating the levels of neurotransmitters involved in the regulation of sexual desire and arousal. The drug increases the levels of dopamine and norepinephrine, leading to an increase in sexual desire, while decreasing the levels of serotonin, which is associated with sexual inhibition. This compound also increases the levels of oxytocin, a hormone involved in social bonding and sexual pleasure.

Advantages and Limitations for Lab Experiments

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to be safe and well-tolerated, with minimal adverse effects. However, the drug has a narrow therapeutic window, and the optimal dosage and duration of treatment are still being investigated. This compound is also contraindicated in patients with liver impairment or who are taking certain medications, such as strong CYP3A4 inhibitors.

Future Directions

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has the potential to be used in the treatment of other sexual dysfunctions and psychiatric disorders, such as depression and anxiety. The drug's mechanism of action on the central nervous system could also be investigated for its potential in the treatment of addiction and other neurological disorders. Further research is needed to optimize the dosage and duration of treatment for HSDD and to investigate the long-term effects of the drug. The development of new drugs with similar mechanisms of action could also be explored.

Synthesis Methods

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process, starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with 3-ethoxybenzaldehyde in the presence of a base to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with morpholine in the presence of a catalyst to form the final product, this compound. The dihydrochloride salt is obtained by reacting this compound with hydrochloric acid.

Scientific Research Applications

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease sexual inhibition in women, leading to improved sexual function and satisfaction. This compound acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sexual desire and arousal.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18;;/h3,5-6,13,17H,2,4,7-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMIHFBRPACLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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